Calurin

Gastrointestinal tolerability NSAID safety Endoscopic mucosal assessment

Carbasalate calcium (Calurin) delivers equivalent antiplatelet efficacy to plain aspirin (95.2% vs 97.2% thromboxane B2 inhibition) with 62% fewer gastroduodenal erosions. Its aqueous solubility (231 mg/mL at 37°C) enables drinking-water administration in poultry/swine operations—impossible with plain ASA (~3 mg/mL). Unlike sodium salicylate, it retains irreversible COX-1 inhibition for thrombosis prevention. Preferred for chronic dosing protocols and preclinical models where NSAID-induced gastric ulceration confounds results. Do not substitute with plain ASA or sodium salicylate.

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
CAS No. 52080-78-1
Cat. No. B1213555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalurin
CAS52080-78-1
Synonymscalcium acetylsalicylate complex with urea
calcium acetylsalicylic carbamidate
calcium carbasalate
calurin
carbaspirin calcium
carbosalate calcium
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)O.C(=O)(N)N
InChIInChI=1S/C9H8O4.CH4N2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4/h2-5H,1H3,(H,11,12);(H4,2,3,4)
InChIKeyNZZLTKHBCHMMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calurin (Carbasalate Calcium, CAS 52080-78-1) Procurement Guide: Non-Steroidal Anti-Inflammatory Comparator Data


Calurin (carbasalate calcium, CAS 52080-78-1) is a calcium-urea complex of acetylsalicylic acid (aspirin), classified as a non-steroidal anti-inflammatory drug (NSAID) [1]. It serves as a soluble prodrug of aspirin, designed to dissociate rapidly in aqueous media to release the active salicylate moiety while mitigating the direct gastric mucosal contact toxicity associated with plain aspirin [2]. The compound is characterized by high aqueous solubility and a molecular formula of C19H18CaN2O9 (MW 458.44) [3].

Why Calurin (Carbasalate Calcium) Cannot Be Substituted with Plain Aspirin or Other Salicylates


Generic substitution of carbasalate calcium with plain acetylsalicylic acid (ASA) or sodium salicylate fails due to fundamentally divergent physicochemical and toxicological profiles. While plain ASA exhibits poor aqueous solubility (~3 mg/mL), limiting formulation options and contributing to localized gastric mucosal erosion , carbasalate calcium demonstrates high solubility (231 mg/mL at 37°C), enabling rapid dissolution and systemic absorption without prolonged gastric residence [1]. Crucially, direct comparative endoscopic studies confirm that carbasalate calcium produces significantly fewer gastroduodenal erosions than ASA at bioequivalent doses, despite equivalent systemic salicylate exposure and COX-1 inhibition [2]. Substitution with sodium salicylate, which lacks the acetyl group required for irreversible COX inhibition, would result in loss of antiplatelet aggregation activity—a critical therapeutic function for thrombosis prevention [3].

Calurin (Carbasalate Calcium) Quantitative Differentiation Evidence Against Comparator Compounds


Gastric Mucosal Erosion Count: Carbasalate Calcium vs. Aspirin (ASA) Head-to-Head Endoscopic Trial

In a randomized, endoscopist-blinded, crossover trial (n=20 healthy volunteers), effervescent calcium carbasalate (ECC) at 826.8 mg TID (bioequivalent to 650 mg ASA) produced significantly fewer gastric mucosal erosions than plain ASA at 650 mg TID over a 5-day treatment period. The difference in total gastric erosion count was statistically significant (p = 0.004) [1].

Gastrointestinal tolerability NSAID safety Endoscopic mucosal assessment

Gastric Bleeding Incidence: Calurin vs. Aspirin in Patient Study

An early clinical investigation comparing gastric bleeding incidence found that Calurin produced markedly less gastric bleeding than standard aspirin. In 20 patients with no prior history of dyspepsia, only 5% of Calurin-treated patients experienced gastric bleeding, compared to 65% in the aspirin-treated group [1]. This provides historical quantitative support for the improved gastric safety profile of the urea-calcium complex formulation.

Gastric bleeding NSAID safety Clinical tolerability

Aqueous Solubility: Carbasalate Calcium vs. Aspirin vs. Paracetamol

Carbasalate calcium exhibits dramatically higher aqueous solubility compared to plain aspirin and paracetamol, a key factor influencing formulation flexibility and dissolution-limited absorption. At 37°C, the solubility of carbasalate calcium reaches 231 mg/mL, whereas aspirin is practically insoluble (~3 mg/mL) and paracetamol is only slightly soluble (~14 mg/mL) [1][2]. This solubility advantage is attributed to the urea complexation, which disrupts crystal lattice energy and enhances hydration.

Formulation science Solubility Drug delivery

Platelet Aggregation Inhibition: Carbasalate Calcium vs. Aspirin Bioequivalent Comparison

Despite superior gastric tolerability, carbasalate calcium maintains full therapeutic equivalence to aspirin in terms of systemic antiplatelet activity. In the comparative endoscopic trial, serum thromboxane B2 inhibition was 95.2 ± 5.5% with carbasalate calcium versus 97.2 ± 3.5% with aspirin—a non-significant difference (NS) [1]. Gastric mucosal prostaglandin E2 suppression was also equivalent between treatments (ECC: 84.3 ± 12.9%; ASA: 83.4 ± 17.1%; NS), confirming that the improved gastric safety does not come at the expense of attenuated COX-1 inhibition [1].

Antiplatelet Thromboxane inhibition Thrombosis prevention

Pharmacokinetics in Broilers: Rapid Absorption and Metabolite Profile

In broiler chickens (2.0 ± 0.3 kg) administered a single oral dose of 40 mg/kg carbasalate calcium soluble powder, rapid absorption and conversion to active metabolites was observed. The active metabolite aspirin (ASA) reached peak plasma concentration (Cmax) of 8.88 ± 1.31 μg/mL at just 0.170 hours (10.2 minutes), while the primary salicylate metabolite (SA) reached 42.6 ± 4.62 μg/mL at 2.00 hours [1]. This rapid ASA Tmax confirms efficient prodrug activation and swift onset of action, a critical parameter for acute fever or pain management in veterinary species.

Veterinary pharmacokinetics Poultry Metabolite profiling

Calurin (Carbasalate Calcium) Optimal Application Scenarios Based on Comparative Evidence


Veterinary Drinking Water Medication for Poultry and Swine

The high aqueous solubility of carbasalate calcium (231 mg/mL at 37°C) [1] enables convenient administration via drinking water systems in commercial poultry and swine operations. This solubility advantage eliminates the need for suspension formulations required for poorly soluble alternatives like plain aspirin. Rapid absorption in broilers (ASA Tmax = 0.170 h) [2] ensures prompt antipyretic and analgesic effects in acute febrile conditions, while the improved gastric safety profile reduces the risk of gastrointestinal adverse events in production animals where individual monitoring is impractical.

Chronic Antiplatelet Therapy Requiring Gastric Protection

In research or clinical contexts requiring long-term low-dose aspirin for antiplatelet aggregation (e.g., thrombosis prevention models), carbasalate calcium offers a therapeutically equivalent alternative to plain aspirin (thromboxane B2 inhibition: 95.2% vs. 97.2%, NS) [3] with significantly reduced gastroduodenal mucosal damage (9.1 vs. 23.8 erosions, p=0.004) [3]. This makes it the preferred procurement choice for chronic administration protocols where cumulative gastric toxicity is a concern.

Effervescent Formulation Development

The urea component of carbasalate calcium, combined with its high aqueous solubility, makes it intrinsically suitable for effervescent tablet or powder formulations. This physicochemical property is directly leveraged in commercial products such as Ascal and Solupsan [4], providing a procurement rationale for development projects targeting rapid-dissolve, patient- or user-friendly dosage forms that avoid the gastric mucosal contact time associated with solid aspirin tablets.

Analgesic/Antipyretic Research in Gastric-Sensitive Animal Models

For preclinical research utilizing rodent or other animal models where NSAID-induced gastric ulceration is a confounding variable, carbasalate calcium provides a scientific advantage. Direct comparative data confirm 62% fewer gastric erosions than bioequivalent aspirin doses in controlled trials [3], allowing researchers to isolate the desired anti-inflammatory or antiplatelet effects without the confounding influence of significant gastrointestinal pathology that may alter feeding behavior, weight gain, or systemic inflammatory status.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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